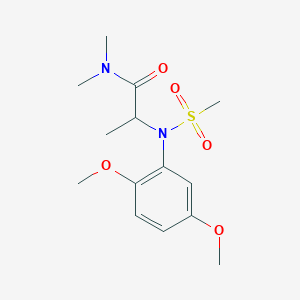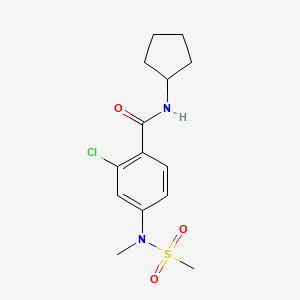
2-CHLORO-N-CYCLOPENTYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Übersicht
Beschreibung
2-Chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide: is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group, a cyclopentyl group, and a methylmethanesulfonamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro group can be achieved through chlorination reactions, while the cyclopentyl group can be added via cycloalkylation. The methylmethanesulfonamido group is introduced through sulfonamide formation reactions. Each step requires specific reagents and conditions, such as the use of chlorinating agents, cycloalkylating agents, and sulfonamide-forming reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of sulfonamides on biological systems. It may serve as a model compound for investigating the interactions between sulfonamides and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is of interest due to its known pharmacological properties, including antibacterial and anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the exploration of new applications in various industries, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, depending on the target enzyme and the biological pathway involved.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-cyclopentyl-4-nitrobenzamide: Similar structure but with a nitro group instead of the sulfonamide group.
2-Chloro-N-cyclopentylbenzamide: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.
N-Cyclopentyl-4-(N-methylmethanesulfonamido)benzamide:
Uniqueness: 2-chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide is unique due to the presence of both the chloro and sulfonamide groups, which provide a combination of reactivity and biological activity not found in similar compounds. This makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-17(21(2,19)20)11-7-8-12(13(15)9-11)14(18)16-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUOMKBBRLFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4491279.png)
![N-[1-(2,4-DIMETHYLPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4491296.png)
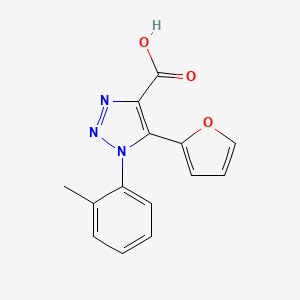
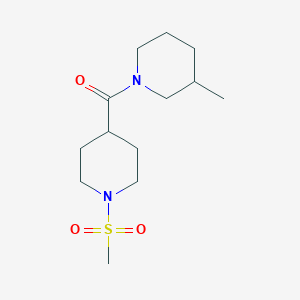
![N-(3-chlorophenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4491311.png)
![N-(3-methylphenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4491323.png)
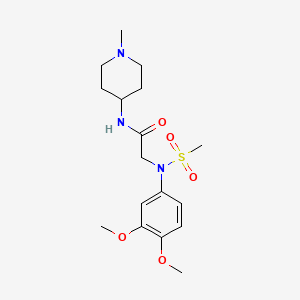
![1-(2,3-Dimethylphenyl)-4-[1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B4491343.png)
![N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4491345.png)
![3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B4491353.png)
![1-Benzyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4491366.png)
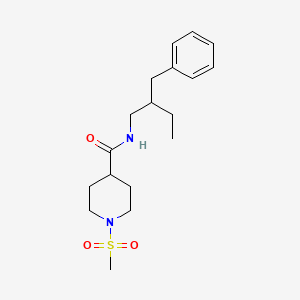
![1-ACETYL-N-[(3-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B4491385.png)
